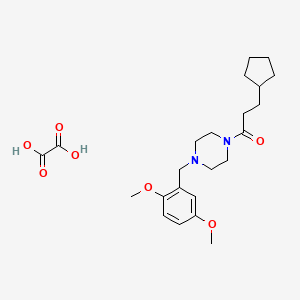![molecular formula C21H17F2NOS B5062783 N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5062783.png)
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, commonly known as DFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
DFB exerts its effects through the inhibition of certain enzymes and receptors in the body. In cancer cells, DFB inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. In neurodegenerative diseases, DFB inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In infectious diseases, DFB inhibits the activity of fungal lanosterol 14α-demethylase and bacterial enoyl-acyl carrier protein reductase, enzymes that are essential for the survival of these microorganisms.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects in the body. In cancer cells, DFB induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurodegenerative diseases, DFB increases the levels of acetylcholine in the brain, which improves cognitive function. In infectious diseases, DFB inhibits the growth of microorganisms by disrupting their cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
DFB has several advantages for lab experiments, including its high potency and specificity for certain enzymes and receptors. However, DFB also has limitations, including its toxicity at high doses and its potential for off-target effects.
Zukünftige Richtungen
DFB has several potential future directions for research, including its use as a treatment for cancer, neurodegenerative diseases, and infectious diseases. Additionally, DFB could be studied for its potential as a tool for understanding the role of HDACs, AChE, and other enzymes and receptors in various physiological processes.
Synthesemethoden
DFB is synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 4-methylbenzenethiol to form N-(3,4-difluorophenyl)-4-(methylthio)aniline. This intermediate product is then reacted with benzoyl chloride to form N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide.
Wissenschaftliche Forschungsanwendungen
DFB has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, DFB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, DFB has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, DFB has been shown to have antimicrobial properties against bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NOS/c1-14-2-9-18(10-3-14)26-13-15-4-6-16(7-5-15)21(25)24-17-8-11-19(22)20(23)12-17/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWCNMUFVMVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)

![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)
![N-[3-(2-propyn-1-yloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5062744.png)

![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![4-[3-(4-chloro-3-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5062773.png)
![17-(3-acetylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062779.png)
![N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate](/img/structure/B5062799.png)